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Compound of Interest

Compound Name: (S)-1-methylpiperidin-3-ol

Cat. No.: B2970837

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in
pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a
versatile three-dimensional framework for engaging biological targets. However, the
introduction of stereocenters transforms this simple scaffold into a high-value chiral building
block, where stereochemistry dictates efficacy and safety. This guide focuses on a particularly
valuable synthon: (S)-1-methylpiperidin-3-ol. Its defined stereochemistry at the C3 position,
combined with the functionality of a secondary alcohol and a tertiary amine, makes it a
cornerstone intermediate for the synthesis of complex, enantiomerically pure molecules,
particularly in the development of novel therapeutics targeting G-protein coupled receptors.
This document provides researchers, scientists, and drug development professionals with a
technical overview of its properties, state-of-the-art synthesis, analytical validation, and
applications, grounded in field-proven insights.

Physicochemical and Structural Properties

(S)-1-methylpiperidin-3-ol is a chiral organic compound typically supplied as a colorless to
pale yellow liquid or low-melting solid.[1] Its solubility in water and various organic solvents
makes it a versatile reagent in a wide range of reaction conditions.

Chemical Structure

dot graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node
[shape=plaintext, fonthame="Arial"];
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} . Caption: 2D Structure of (S)-1-methylpiperidin-3-ol.

Data Summary Table

Property Value Source
CAS Number 62367-59-3 [2]
Molecular Formula CeH13NO [2]
Molecular Weight 115.17 g/mol [2]
IUPAC Name (3S)-1-methylpiperidin-3-ol [2]

(S)-3-Hydroxy-1-

Synonyms methylpiperidine, (S)-1-methyl-  [2]
3-piperidinol

XLogP3 0.1 (2]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 2 [3]

Exact Mass 115.099714038 Da [3]

Asymmetric Synthesis: A Chemo-Enzymatic
Approach

Achieving high enantiomeric purity is paramount for clinical candidates. While classical
resolution of a racemic mixture is possible, modern drug development favors asymmetric
synthesis for its efficiency and atom economy. A highly effective and increasingly adopted
strategy for producing chiral alcohols is biocatalytic asymmetric reduction, which leverages the
exquisite stereoselectivity of enzymes.

Causality of Method Selection: The choice of a ketoreductase (KRED) enzyme-catalyzed
reduction is deliberate. KREDs operate under mild, aqueous conditions, obviating the need for
cryogenic temperatures or pyrophoric metal hydride reagents common in traditional asymmetric
reductions. Most importantly, they can provide exceptionally high enantiomeric excess (ee
>99%), which is a critical quality attribute for an active pharmaceutical ingredient (API)
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intermediate.[4] The following multi-step workflow is a robust pathway to high-purity (S)-1-
methylpiperidin-3-ol.

dot graph "synthesis_workflow" { graph [rankdir="LR", bgcolor="#FFFFFF", fontname="Arial"];
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[color="#4285F4"];

} . Caption: High-level workflow for the asymmetric synthesis.

Detailed Experimental Protocol: Chemo-Enzymatic
Synthesis

This protocol describes a scalable synthesis starting from the commercially available N-Boc-3-
piperidone, which provides a stable substrate for the key enzymatic step.

Part 1: Biocatalytic Reduction of N-Boc-3-piperidone[4]

System Preparation: To a temperature-controlled vessel, add a phosphate buffer solution
(e.g., 100 mM, pH 7.0).

o Reagent Addition: Add N-Boc-3-piperidone (1 equivalent). Add D-glucose (e.g., 1.1
equivalents) for cofactor regeneration.

o Cofactor & Enzyme: Add NADP* (e.g., 0.001 equivalents) and glucose dehydrogenase
(GDH) for cofactor recycling.

e Initiation: Initiate the reaction by adding a suitable ketoreductase enzyme that is selective for
producing the (S)-alcohol. The reaction is typically stirred at a controlled temperature (e.g.,
30 °C).

o Expert Insight: The KRED enzyme is the critical component that dictates the
stereochemical outcome. A screening of commercially available KREDs is often performed
at small scale to identify the optimal enzyme for both conversion and enantioselectivity.

e Monitoring & Workup: Monitor the reaction by HPLC until the starting material is consumed.
Upon completion, perform a solvent extraction (e.g., with ethyl acetate or methyl tert-butyl
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ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield crude (S)-1-Boc-3-hydroxypiperidine.

Part 2: Deprotection and N-methylation

e Boc Deprotection: Dissolve the crude product from Part 1 in a suitable solvent like 1,4-
dioxane or dichloromethane. Add an excess of a strong acid (e.g., 4M HCI in dioxane or
trifluoroacetic acid) and stir at room temperature until TLC or LC-MS analysis confirms the
removal of the Boc group. Concentrate the mixture in vacuo to obtain the crude (S)-piperidin-
3-ol salt.

e Reductive Amination (N-methylation):
o Dissolve the crude salt in a solvent such as methanol.
o Add an aqueous solution of formaldehyde (e.g., 37 wt. %, ~1.2 equivalents).

o Add a reducing agent, such as sodium cyanoborohydride (NaBHsCN) or, for a safer and
more scalable process, introduce a hydrogenation catalyst (e.g., Pd/C) and conduct the
reaction under a hydrogen atmosphere.

o Expert Insight: The choice of reductive amination conditions is key. Catalytic
hydrogenation is often preferred on a larger scale to avoid the toxicity and quench-related
issues of borohydride reagents.

» Final Purification: After reaction completion, filter off the catalyst (if used). Adjust the pH of
the filtrate to be basic (pH > 10) with aqueous NaOH. Extract the product into an organic
solvent (e.g., dichloromethane). Dry the combined organic layers, filter, and concentrate. The
final product can be purified by distillation or column chromatography to yield (S)-1-
methylpiperidin-3-ol.

Analytical Characterization and Quality Control

Confirming the identity and, crucially, the enantiomeric purity of the final compound is a non-
negotiable step in drug development. This requires a combination of spectroscopic and
chromatographic techniques.
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Protocol 1: Structural Elucidation via Spectroscopy

e 1H and 3C NMR Spectroscopy:
o Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCIs or D20).
o Acquire *H and 3C{*H} NMR spectra on a high-field spectrometer (=400 MHz).

o Validation: Confirm the presence of all expected signals, including the N-methyl singlet,
the methine proton at C3, and the complex multiplets of the ring protons. The integration of
the *H spectrum should correspond to the 13 protons.

e Mass Spectrometry (MS):
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
o Analyze using an ESI-MS (Electrospray lonization Mass Spectrometer).
o Validation: Confirm the presence of the correct molecular ion peak [M+H]* at m/z 116.11.

Table of Representative NMR Data (Predicted)

Assignment 'H Shift (ppm) 13C Shift (ppm)
N-CHs ~2.3 (s, 3H) ~46.5

H-3 ~3.8 (M, 1H) ~67.0

H-2, H-4, H-5, H-6 1.5-3.0 (m, 8H) ~25-60

Protocol 2: Enantiomeric Purity Determination via Chiral
HPLC[4]

This protocol is a self-validating system for quantifying the stereochemical purity of the product.
e System & Column: Use an HPLC system equipped with a UV detector. The key component

is a chiral stationary phase column, such as a Chiralpak-IC3 (or similar amylose or cellulose-
based column).
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» Mobile Phase Preparation: Prepare an isocratic mobile phase typical for normal-phase chiral
separations, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount
of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

o Sample Preparation: Prepare a standard of the racemic 1-methylpiperidin-3-ol to establish
the retention times of both the (S) and (R) enantiomers. Prepare a dilute solution of the
synthesized sample at a known concentration (e.g., 1 mg/mL).

e Analysis:
o Equilibrate the column with the mobile phase until a stable baseline is achieved.

o Inject the racemic standard to confirm separation and identify the peaks for the (R) and (S)
enantiomers.

o Inject the synthesized sample.

e Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric
excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

o Trustworthiness: The method is validated by demonstrating baseline resolution of the two
enantiomers in the racemic standard. For drug development, the % ee should typically be
>99.5%.

Applications in Drug Development: A Scaffold for
Muscarinic Antagonists

(S)-1-methylpiperidin-3-ol is a valuable intermediate for synthesizing antagonists of
muscarinic acetylcholine receptors (MAChRS), particularly the M2 and M3 subtypes.[5][6]
These receptors are involved in regulating the parasympathetic nervous system, and their
antagonists are used to treat conditions like chronic obstructive pulmonary disease (COPD),
overactive bladder, and irritable bowel syndrome.[6][7]

Mechanism of Action & Structural Role: In many muscarinic antagonists, the chiral 3-hydroxy-
piperidine moiety serves two purposes:
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o Scaffold: The piperidine ring provides a rigid, three-dimensional structure that correctly
orients larger functional groups toward the binding pocket of the receptor.

» Key Interaction: The (S)-hydroxyl group often acts as a critical hydrogen bond donor or
acceptor, forming a specific interaction with an amino acid residue (e.g., asparagine or
tyrosine) in the receptor's active site. This interaction can be essential for high binding affinity
and is stereochemically dependent, meaning the (R)-enantiomer would bind less effectively,
if at all.

dot graph "drug_synthesis_application" { graph [fontname="Arial"]; node [shape=box,
style=rounded, fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Role of (S)-1-methylpiperidin-3-ol as a key building block.

Safety and Handling

Based on data for the racemic compound, (S)-1-methylpiperidin-3-ol should be handled with
appropriate care.

GHS Hazard Information

Hazard Code Statement

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling and Storage Protocol

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety glasses with side shields or goggles, and a lab coat.

e Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation of vapors.
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o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents and acids.

» Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and
place in a sealed container for chemical waste disposal.

e First Aid:
o Skin Contact: Immediately wash the affected area with plenty of soap and water.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical attention.

o Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2970837#s-1-methylpiperidin-3-ol-cas-number-
62367-59-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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